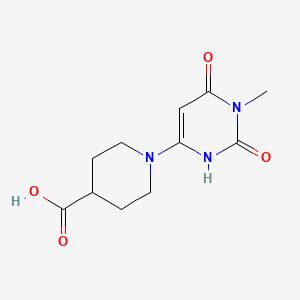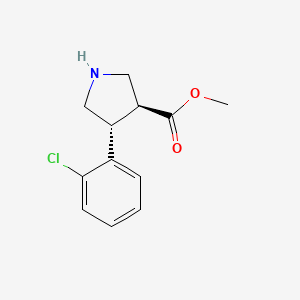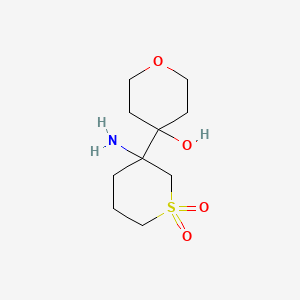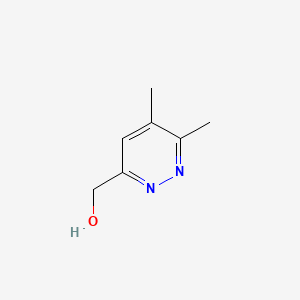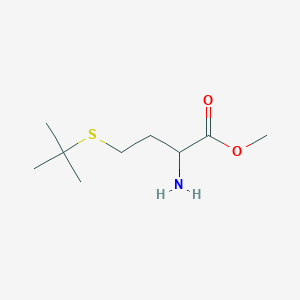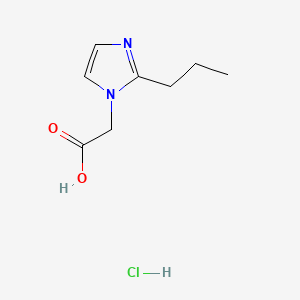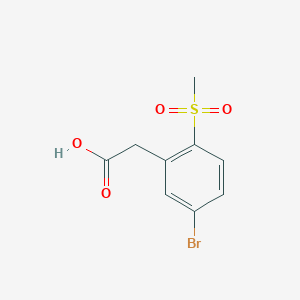
1,1-Diphenylpropane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylpropane-2-thiol is an organic compound with the molecular formula C15H16S It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with two phenyl groups at the first carbon
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diphenylpropane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1,1-diphenylpropane-2-one with hydrogen sulfide in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
1,1-Diphenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1-Diphenylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-diphenylpropane-2-thiol involves its thiol group, which can form covalent bonds with other molecules. This interaction can modify the activity of enzymes or proteins, leading to changes in biological pathways. The compound may target specific molecular sites, such as cysteine residues in proteins, to exert its effects.
類似化合物との比較
Similar Compounds
1,1-Diphenylethylene: Similar structure but with an ethylene group instead of a thiol.
1,1-Diphenylpropane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Diphenylmethane: Contains only one phenyl group, resulting in different chemical properties.
Uniqueness
1,1-Diphenylpropane-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions with biological molecules and participation in a variety of chemical reactions, making it a valuable compound in research and industry.
特性
分子式 |
C15H16S |
|---|---|
分子量 |
228.4 g/mol |
IUPAC名 |
1,1-diphenylpropane-2-thiol |
InChI |
InChI=1S/C15H16S/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
InChIキー |
LMJJMBIZDAEUNS-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


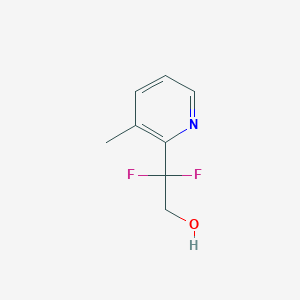
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
